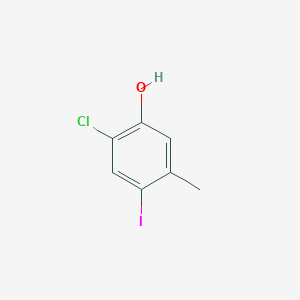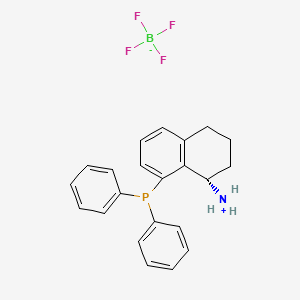
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions and processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry. The presence of the tetrafluoroborate anion enhances its solubility and stability in various solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate typically involves the reaction of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halides or other electrophiles under mild conditions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
科学的研究の応用
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is widely used in scientific research due to its versatility and effectiveness in catalysis and synthesis. Some of its applications include:
作用機序
The mechanism of action of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment created by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products .
類似化合物との比較
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): Another wide bite angle diphosphine ligand used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A well-known ligand with versatile coordination behavior and wide catalytic applications.
Copper(II) tetrafluoroborate: Used in catalytic reactions, such as the Meinwald rearrangement of epoxides.
Uniqueness
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is unique due to its chiral nature and the presence of the tetrafluoroborate anion, which enhances its solubility and stability. Its ability to induce high enantioselectivity in asymmetric synthesis sets it apart from other similar compounds .
特性
CAS番号 |
1222630-46-7 |
|---|---|
分子式 |
C22H23BF4NP |
分子量 |
419.2 g/mol |
IUPAC名 |
[(1S)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1/t20-;/m0./s1 |
InChIキー |
YDTGSIVROZTYNA-BDQAORGHSA-O |
異性体SMILES |
[B-](F)(F)(F)F.C1C[C@@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
正規SMILES |
[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


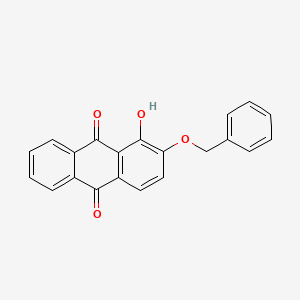
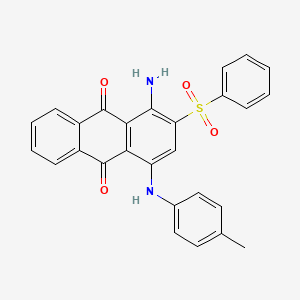
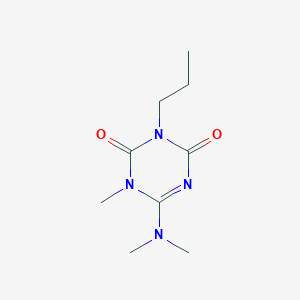
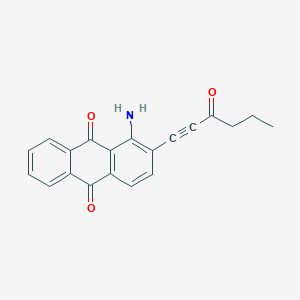
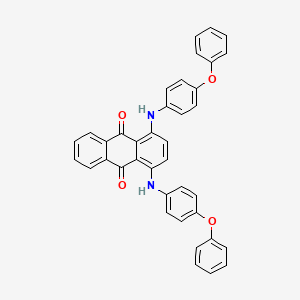
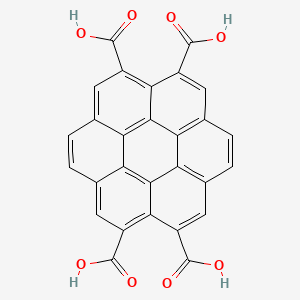
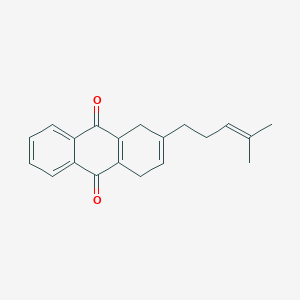
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
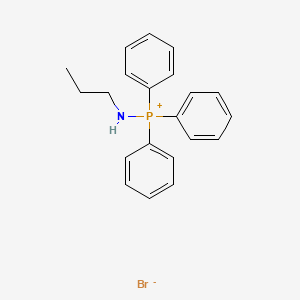
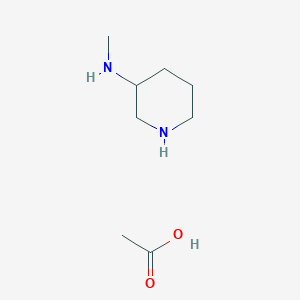
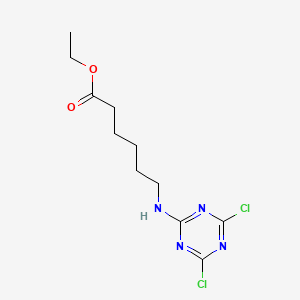
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
